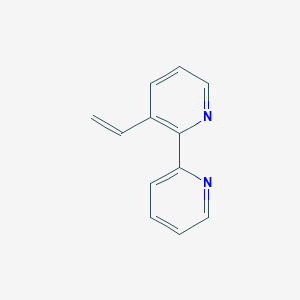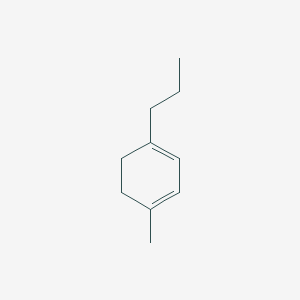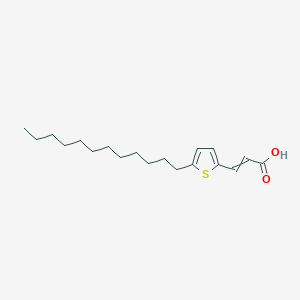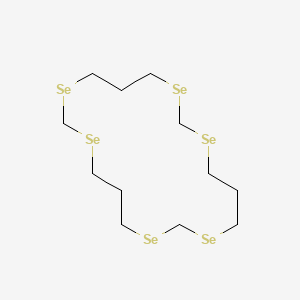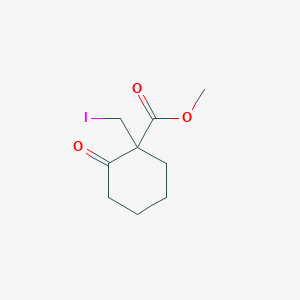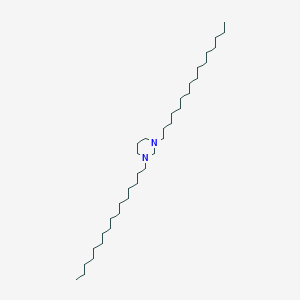
1,3-Dihexadecylhexahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihexadecylhexahydropyrimidine is a derivative of hexahydropyrimidine, a six-membered heterocyclic compound. Hexahydropyrimidine derivatives have garnered significant attention due to their diverse applications in various fields of chemistry, biology, and industry. These compounds are known for their pharmacological activities, including anti-inflammatory, anticancer, fungicidal, antibacterial, parasiticidal, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihexadecylhexahydropyrimidine can be synthesized through the cyclocondensation of propane-1,3-diamine with aldehydes or ketones. The reaction typically involves the use of formaldehyde and other reagents under controlled conditions. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihexadecylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,3-Dihexadecylhexahydropyrimidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in treating various diseases.
Industry: Utilized in the development of polymer stabilizers and protective groups in selective acylation reactions
Mecanismo De Acción
The mechanism of action of 1,3-Dihexadecylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,3-Dihexadecylhexahydropyrimidine can be compared with other hexahydropyrimidine derivatives, such as:
1,3-Bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine: Known for its use in coordination chemistry and as a ligand for metal complexes.
1,3-Dinitrohexahydropyrimidine:
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
116368-51-5 |
|---|---|
Fórmula molecular |
C36H74N2 |
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
1,3-dihexadecyl-1,3-diazinane |
InChI |
InChI=1S/C36H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-37-34-31-35-38(36-37)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clave InChI |
LBZGYUXMRJHOIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1CCCN(C1)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



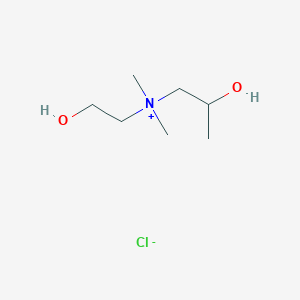
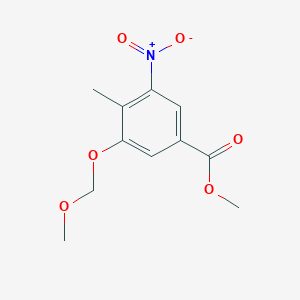
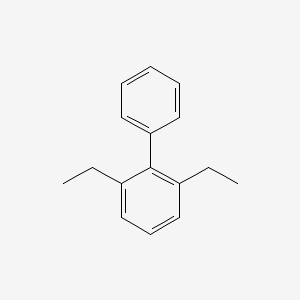

![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
